molecular formula C20H21ClN2O5S B11487133 2-[4-chloro-2-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-1-(morpholin-4-yl)ethanone

2-[4-chloro-2-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-1-(morpholin-4-yl)ethanone

Cat. No.: B11487133
M. Wt: 436.9 g/mol
InChI Key: JROKTXFDGUZORR-UHFFFAOYSA-N
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Description

2-[4-CHLORO-2-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENOXY]-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is a complex organic compound that features a unique combination of functional groups, including a chlorinated phenoxy group, a dihydroindole sulfonyl group, and a morpholine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-CHLORO-2-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENOXY]-1-(MORPHOLIN-4-YL)ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the dihydroindole sulfonyl group: This can be achieved by reacting indole with sulfonyl chloride under acidic conditions.

    Chlorination of the phenoxy group: The phenoxy group can be chlorinated using thionyl chloride or phosphorus pentachloride.

    Coupling of the chlorinated phenoxy group with the dihydroindole sulfonyl group: This step involves a nucleophilic substitution reaction, typically carried out in the presence of a base such as sodium hydride.

    Introduction of the morpholine moiety: The final step involves the reaction of the intermediate product with morpholine under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[4-CHLORO-2-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENOXY]-1-(MORPHOLIN-4-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The dihydroindole moiety can be oxidized to form indole derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.

    Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Indole derivatives with various functional groups.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Phenoxy derivatives with different substituents replacing the chlorine atom.

Scientific Research Applications

2-[4-CHLORO-2-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENOXY]-1-(MORPHOLIN-4-YL)ETHAN-1-ONE has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activities.

    Biological Research: The compound is used in studies to understand its interactions with various biological targets, including enzymes and receptors.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-CHLORO-2-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENOXY]-1-(MORPHOLIN-4-YL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. Additionally, the indole moiety can engage in π-π interactions with aromatic residues in proteins, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.

    Phenoxy Compounds: Chlorophenoxyacetic acid derivatives are structurally related and have applications in herbicides and plant growth regulators.

    Morpholine Derivatives: Compounds like morpholine-4-carboxamide are used in pharmaceutical research for their diverse biological activities.

Uniqueness

2-[4-CHLORO-2-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENOXY]-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the dihydroindole sulfonyl group, chlorinated phenoxy group, and morpholine moiety in a single molecule allows for a wide range of interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H21ClN2O5S

Molecular Weight

436.9 g/mol

IUPAC Name

2-[4-chloro-2-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-1-morpholin-4-ylethanone

InChI

InChI=1S/C20H21ClN2O5S/c21-16-5-6-18(28-14-20(24)22-9-11-27-12-10-22)19(13-16)29(25,26)23-8-7-15-3-1-2-4-17(15)23/h1-6,13H,7-12,14H2

InChI Key

JROKTXFDGUZORR-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=C(C=CC(=C3)Cl)OCC(=O)N4CCOCC4

Origin of Product

United States

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